Tyrphostin 47: A Technical Guide to its Mechanism of Action and Cellular Effects
Tyrphostin 47: A Technical Guide to its Mechanism of Action and Cellular Effects
Introduction
Tyrphostin 47, also known as AG-213, is a synthetically derived small molecule belonging to the tyrphostin family of protein tyrosine kinase (PTK) inhibitors.[1][2] These compounds were rationally designed to interfere with the signaling cascades that drive cellular proliferation and survival, processes often dysregulated in cancer and other proliferative disorders.[3][4] Tyrphostin 47 exerts its biological effects by competitively inhibiting the binding of ATP to the catalytic domain of specific receptor tyrosine kinases (RTKs), thereby blocking their autophosphorylation and the subsequent activation of downstream signaling pathways. This guide provides a comprehensive technical overview of the mechanism of action of Tyrphostin 47, its impact on key cellular signaling networks, and detailed protocols for its experimental application.
Core Mechanism of Action: Inhibition of Receptor Tyrosine Kinases
The primary mechanism of action of Tyrphostin 47 is the inhibition of receptor tyrosine kinases, with notable activity against the Epidermal Growth Factor Receptor (EGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR).[1] By occupying the ATP-binding pocket of the kinase domain, Tyrphostin 47 prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor and its substrates. This abrogation of tyrosine phosphorylation is the initial and critical step in its inhibitory cascade.
Primary Molecular Targets
Tyrphostin 47 has been demonstrated to inhibit the kinase activity of several key RTKs, with varying degrees of potency. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of its efficacy against these targets.
| Target Receptor | IC50 Value (µM) |
| EGFR | 2.4[1][5] |
| PDGFR | 3.5[1] |
| p210bcr-abl | 5.9[1] |
Impact on Downstream Signaling Pathways
The inhibition of EGFR and PDGFR by Tyrphostin 47 leads to the suppression of multiple downstream signaling pathways that are crucial for cell proliferation, survival, and migration.
Inhibition of the p38 MAPK Pathway
One of the well-documented downstream effects of Tyrphostin 47 is the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[5][6] Studies have shown that Tyrphostin 47 can significantly reduce the phosphorylation of p38 MAPK in response to cellular stress, thereby mitigating downstream inflammatory and apoptotic signals.[5][6]
Modulation of Phospholipase C-gamma (PLC-γ) Signaling
Tyrphostin 47 has also been shown to inhibit the tyrosine phosphorylation of Phospholipase C-gamma (PLC-γ).[7][8][9][10][11][12] PLC-γ is a key enzyme in the phosphoinositide signaling pathway, and its activation is dependent on phosphorylation by RTKs. By preventing PLC-γ phosphorylation, Tyrphostin 47 can disrupt the generation of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG), which are critical for calcium signaling and protein kinase C (PKC) activation.
The following diagram illustrates the primary mechanism of action of Tyrphostin 47 and its immediate downstream consequences.
Caption: Mechanism of Tyrphostin 47 action.
Experimental Protocols
To facilitate the study of Tyrphostin 47's effects in a laboratory setting, the following detailed protocols for a cell viability assay and western blot analysis are provided.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic and cytostatic effects of Tyrphostin 47 on cultured cells.[13][14][15][16]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Tyrphostin 47 (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Tyrphostin 47 in complete culture medium from a concentrated stock solution. Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of Tyrphostin 47. Include a vehicle control (DMSO) at the highest concentration used for the drug dilutions.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.[13]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well.[13][14] Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the Tyrphostin 47 concentration to determine the IC50 value.
Western Blot Analysis of Protein Phosphorylation
This protocol allows for the qualitative and semi-quantitative analysis of the phosphorylation status of key signaling proteins following treatment with Tyrphostin 47.[17][18][19][20][21]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Tyrphostin 47 (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated forms of target proteins, e.g., p-p38, p38, p-PLC-γ, PLC-γ)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in larger format plates (e.g., 6-well or 10 cm dishes) and grow to 70-80% confluency. Treat the cells with the desired concentrations of Tyrphostin 47 for the appropriate duration. After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.
-
SDS-PAGE: Normalize the protein concentrations of the lysates and prepare them for electrophoresis by adding Laemmli sample buffer and boiling. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20][21]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use antibodies specific for both the phosphorylated and total forms of the protein of interest on separate blots or by stripping and re-probing.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: After further washes with TBST, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein band to the corresponding total protein band to determine the relative change in phosphorylation.
The following diagram outlines the general workflow for investigating the effects of Tyrphostin 47.
Caption: Experimental workflow for Tyrphostin 47.
Conclusion
Tyrphostin 47 is a valuable research tool for dissecting the roles of EGFR and PDGFR signaling in various cellular processes. Its ability to inhibit these key RTKs and their downstream signaling pathways, such as the p38 MAPK and PLC-γ pathways, makes it a potent modulator of cell proliferation and survival. The provided experimental protocols offer a solid foundation for researchers to investigate the specific effects of Tyrphostin 47 in their own model systems. Further research into the broader effects of Tyrphostin 47 on other signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, will continue to refine our understanding of its complete mechanism of action and its potential therapeutic applications.
References
-
Bio-Rad. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]
-
Bio-Rad. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
protocols.io. MTT (Assay protocol). [Link]
-
PubMed. Using Phos-Tag in Western Blotting Analysis to Evaluate Protein Phosphorylation. [Link]
-
CUSABIO. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions. [Link]
-
The R Journal. Laying Out Pathways With Rgraphviz. [Link]
- Ikeda, M., et al. (2006). Inhibitory effect of tyrphostin 47 on Shiga toxin-induced cell death. European Journal of Pharmacology, 546(1-3), 36-39.
- Lyall, R. M., et al. (1989). Tyrphostins inhibit epidermal growth factor (EGF)-receptor tyrosine kinase activity in living cells and EGF-stimulated cell proliferation. The Journal of biological chemistry, 264(24), 14503–14509.
-
National Center for Biotechnology Information. Tyrphostin 47. PubChem Compound Summary for CID 5625. [Link]
- Ikeda, M., et al. (2006). Inhibitory effect of tyrphostin 47 on Shiga toxin-induced cell death. European Journal of Pharmacology, 546(1-3), 36-39.
- Ohmichi, M., et al. (1993). The tyrosine kinase inhibitor tyrphostin blocks the cellular actions of nerve growth factor. Biochemistry, 32(17), 4650–4658.
- Levitzki, A., & Mishani, E. (2006). Tyrphostins and other tyrosine kinase inhibitors. Annual review of biochemistry, 75, 93–109.
-
Lobi, A., et al. (2012). Example Pathview graphs: (a) Graphviz view on a canonical signaling... ResearchGate. [Link]
-
Kolenikov, S. (2010). How To Use Graphviz for SEM Models and Path Diagrams. [Link]
- Liu, X., et al. (2012). The tyrphostin AG1478 augments oridonin-induced A431 cell apoptosis by blockage of JNK MAPK and enhancement of oxidative stress. Free radical research, 46(11), 1393–1405.
- Posner, I., et al. (1989). Tyrphostins inhibit the epidermal growth factor receptor-mediated breakdown of phosphoinositides. FEBS letters, 257(2), 287–291.
-
Reddit. Tips for Pathway Schematic design?[Link]
- Rice, A. B., et al. (1999). Specific Inhibitors of Platelet-Derived Growth Factor or Epidermal Growth Factor Receptor Tyrosine Kinase Reduce Pulmonary Fibrosis in Rats.
- Hempel, W. M., et al. (1993). Phospholipase C-gamma 1 and phospholipase C-gamma 2 are substrates of the B cell antigen receptor associated protein tyrosine kinase. The Journal of biological chemistry, 268(21), 15937–15942.
-
Chad's Blog. Building diagrams using graphviz. [Link]
-
Smeda, J. S., et al. (2007). Effects of tyrosine kinase inhibitor tyrphostin A47 on arteriolar... ResearchGate. [Link]
- Gábor, P., et al. (2010). PI3K/Akt-sensitive MEK-independent compensatory circuit of ERK activation in ER-positive PI3K-mutant T47D breast cancer cells. Cellular signalling, 22(9), 1377–1384.
- Nakahata, N., et al. (1999). Tyrphostin 23 blocks phosphorylation of p42 but not p38 mitogen-activated protein kinase by zooxanthellatoxin-A. The Journal of pharmacology and experimental therapeutics, 290(3), 1017–1023.
- Kaur, G., & Sausville, E. A. (1999). Different early effets of tyrphostin AG957 and geldanamycins on mitogen-activated protein kinase and p120cbl phosphorylation in anti CD-3-stimulated T-lymphoblasts. Biochemical pharmacology, 57(3), 297–305.
- Liu, W., et al. (2012). The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction. Canadian journal of physiology and pharmacology, 90(8), 1105–1114.
- Sargeant, P., et al. (1993). Evidence for a role for tyrosine phosphorylation of phospholipase C gamma 2 in collagen-induced platelet cytosolic calcium mobilization. The Biochemical journal, 292 ( Pt 3)(Pt 3), 617–622.
- Liu, W., et al. (2012). The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction. Canadian journal of physiology and pharmacology, 90(8), 1105–1114.
- Poderoso, C., et al. (2018). Subcellular distribution of ERK phosphorylation in tyrosine and threonine depends on redox status in murine lung cells. PloS one, 13(2), e0193022.
-
ResearchGate. Mutation of Ser-473 and Tyr-474 inhibits activation of Akt in vitro....[Link]
- Liao, F., et al. (1992). Tyrosine phosphorylation of phospholipase C-gamma 1 induced by cross-linking of the high-affinity or low-affinity Fc receptor for IgG in U937 cells.
- Mahajan, K., & Mahajan, N. P. (2015). Phosphorylation-Dependent Inhibition of Akt1. PloS one, 10(6), e0129821.
-
Taylor & Francis. Phospholipase c gamma – Knowledge and References. [Link]
- Gonzalez, E., & McGraw, T. E. (2009). The C-terminal domains of the insulin and insulin-like growth factor 1 receptors are functionally required for insulin-regulated glucose transport. Molecular and cellular biology, 29(12), 3357–3368.
Sources
- 1. medkoo.com [medkoo.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. Tyrphostins inhibit epidermal growth factor (EGF)-receptor tyrosine kinase activity in living cells and EGF-stimulated cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. miyazaki-u.repo.nii.ac.jp [miyazaki-u.repo.nii.ac.jp]
- 6. Inhibitory effect of tyrphostin 47 on Shiga toxin-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The tyrosine kinase inhibitor tyrphostin blocks the cellular actions of nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tyrphostins inhibit the epidermal growth factor receptor-mediated breakdown of phosphoinositides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phospholipase C-gamma 1 and phospholipase C-gamma 2 are substrates of the B cell antigen receptor associated protein tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence for a role for tyrosine phosphorylation of phospholipase C gamma 2 in collagen-induced platelet cytosolic calcium mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tyrosine phosphorylation of phospholipase C-gamma 1 induced by cross-linking of the high-affinity or low-affinity Fc receptor for IgG in U937 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 18. Using Phos-Tag in Western Blotting Analysis to Evaluate Protein Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. inventbiotech.com [inventbiotech.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]
